molecular formula C3Br2ClNO2S2 B8400128 2,4-Dibromothiazole-5-sulfonyl chloride

2,4-Dibromothiazole-5-sulfonyl chloride

Cat. No. B8400128
M. Wt: 341.4 g/mol
InChI Key: JFZRZUVWJYLQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromothiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C3Br2ClNO2S2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dibromothiazole-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromothiazole-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Dibromothiazole-5-sulfonyl chloride

Molecular Formula

C3Br2ClNO2S2

Molecular Weight

341.4 g/mol

IUPAC Name

2,4-dibromo-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C3Br2ClNO2S2/c4-1-2(11(6,8)9)10-3(5)7-1

InChI Key

JFZRZUVWJYLQAZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Br)S(=O)(=O)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing chlorosulfonic acid (51.0 mL, 767 mmol) was added 2,4-dibromothiazole (10.2 g, 42.0 mmol) with stirring over 15 minutes. The resulting solution was heated to 150 degrees overnight. The reaction was quenched by carefully and slowly pouring onto ice (500 mL). The resulting precipitate was extracted with ethyl acetate (2×200 mL) and the combined organic layers were washed with water, dried, and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/hexane=0/100→15/85) to give 8.1 g (56% yield) of the title compound as a yellow oil which partially solidified. 13C NMR (400 MHz, CDCl3) δ: 145.04, 138.78, 131.81.
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.